Tramadol N-Oxide is a significant metabolite of tramadol, an opioid analgesic used for pain relief. This compound is generated through the oxidation of tramadol, which is known for its analgesic properties and lower abuse potential compared to traditional opioids. Tramadol N-Oxide has been studied for its pharmacological effects, including its potential applications in treating pain, cough, and gastrointestinal motility disorders.
Tramadol N-Oxide is derived from tramadol, which can be obtained from pharmaceutical manufacturers or synthesized through established chemical processes. Tramadol itself is commercially available and has been widely used in clinical settings since its introduction.
Tramadol N-Oxide belongs to the class of compounds known as N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom in a compound. It is classified as a secondary amine derivative and exhibits unique pharmacological properties distinct from its parent compound, tramadol.
The synthesis of tramadol N-Oxide typically involves the oxidation of tramadol using oxidizing agents such as hydrogen peroxide. The process can be conducted in various organic solvents, including methanol or isopropanol.
The molecular formula for tramadol N-Oxide can be represented as CHNO. Its structure features a cyclohexanol moiety with a methoxyphenyl group and an N-oxide functional group.
Tramadol N-Oxide can undergo various chemical reactions typical of N-oxide compounds, including reduction and further oxidation reactions.
Tramadol N-Oxide exerts its pharmacological effects primarily through interaction with opioid receptors in the central nervous system. It may also influence serotonin and norepinephrine reuptake inhibition pathways.
Research indicates that tramadol N-Oxide provides analgesic effects with potentially fewer side effects compared to traditional opioids. This includes a longer duration of action and reduced risks of respiratory depression and tolerance development .
Relevant data includes:
Tramadol N-Oxide has been studied for its potential therapeutic applications beyond pain management. These include:
Tramadol N-Oxide (TNO) is a tertiary amine oxide derivative of the synthetic opioid analgesic tramadol. Its systematic IUPAC name is 1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide, reflecting its specific stereochemistry [3] [6]. The compound retains the cis-configured cyclohexanol backbone of the parent tramadol molecule, with the chiral centers at C1 and C2 adopting the (1R,2R) configuration. The key structural modification involves the oxidation of the tertiary dimethylamino group (–N(CH₃)₂) to a polar N-oxide functionality (–N⁺(CH₃)₂O⁻).
This oxidation significantly alters the molecule's electronic distribution, increasing its dipole moment and reducing its lipophilicity compared to tramadol. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the N-oxide bond length (N–O) typically ranges from 1.48–1.52 Å, characteristic of dipolar N-oxide bonds. The quaternary ammonium oxygen atom creates a strong hydrogen-bond acceptor site, influencing solubility and crystal packing [2].
Property | Value |
---|---|
CAS Registry Number | 147441-56-3 |
Molecular Formula | C₁₆H₂₅NO₃ |
Exact Mass | 279.1834 g/mol |
SMILES Notation | COc1cccc(c1)[C@@]2(O)CCCC[C@@H]2CN+(C)[O-] |
InChI Key | HBXKSXMNNGHBEA-ZBFHGGJFSA-N |
TNO is synthesized primarily through the selective oxidation of the parent tramadol molecule. The most common method employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in aprotic solvents like dichloromethane or ethyl acetate. Reaction conditions are typically mild (0–25°C, 2–12 hours), yielding TNO with >95% purity after recrystallization [2] [5]. An alternative route involves microbial N-oxidation during wastewater treatment, where cytochrome P450 enzymes in activated sludge catalyze the transformation of excreted tramadol into TNO [4].
Due to tramadol’s chiral nature, TNO synthesis from racemic tramadol yields a diastereomeric mixture. Enantiomeric resolution is critical for pharmacological evaluation and environmental monitoring. The gold standard technique is enantioselective high-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases:
This method achieves baseline separation (resolution factor Rs > 1.5) of the (1R,2R)- and (1S,2S)-enantiomers of TNO, as well as simultaneous resolution of tramadol and metabolites like O-desmethyltramadol. Capillary electrophoresis with chiral cyclodextrin additives offers complementary resolution for polar metabolites [1].
TNO exhibits distinct physicochemical properties compared to tramadol, largely due to the polar N-oxide group:
Property | Tramadol N-Oxide | Tramadol |
---|---|---|
Log P (Octanol-Water) | 2.67 (±0.15) | 2.45 (±0.10) |
Water Solubility | 38.2 mg/mL (25°C) | 100.5 mg/mL (25°C) |
pKa | 4.9 (tertiary amine oxide) | 9.4 (tertiary amine) |
Melting Point | Not determined (decomposes at >150°C) | 180–182°C |
PSA (Polar Surface Area) | 58.89 Ų | 32.78 Ų |
TNO is highly soluble in polar organic solvents (ethanol, methanol) but shows moderate aqueous solubility. Its stability is highly matrix-dependent:
Matrix | Half-life (h) | Primary Degradation Pathway |
---|---|---|
Ultrapure Water (pH 7) | >48 | Photolysis |
UV Light (254 nm) | 3.2 | Dealkylation/Deoxygenation |
River Water | 12.5 | Microbial reduction to tramadol |
Sediment-Water System | >120 | Sorption to organic matter |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7